Cas no 1004256-96-5 (N-(2,4-dimethylphenyl)-1-[(3-fluorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide)
![N-(2,4-dimethylphenyl)-1-[(3-fluorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide structure](https://ja.kuujia.com/scimg/cas/1004256-96-5x500.png)
N-(2,4-dimethylphenyl)-1-[(3-fluorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide 化学的及び物理的性質
名前と識別子
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- N-(2,4-dimethylphenyl)-1-[(3-fluorophenyl)methyl]-6-oxopyridine-3-carboxamide
- N-(2,4-dimethylphenyl)-1-[(3-fluorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide
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- インチ: 1S/C21H19FN2O2/c1-14-6-8-19(15(2)10-14)23-21(26)17-7-9-20(25)24(13-17)12-16-4-3-5-18(22)11-16/h3-11,13H,12H2,1-2H3,(H,23,26)
- InChIKey: CATKAFMCGJKJLC-UHFFFAOYSA-N
- SMILES: C1N(CC2=CC=CC(F)=C2)C(=O)C=CC=1C(NC1=CC=C(C)C=C1C)=O
N-(2,4-dimethylphenyl)-1-[(3-fluorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2744-0169-2mg |
N-(2,4-dimethylphenyl)-1-[(3-fluorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide |
1004256-96-5 | 90%+ | 2mg |
$59.0 | 2023-05-16 | |
Life Chemicals | F2744-0169-1mg |
N-(2,4-dimethylphenyl)-1-[(3-fluorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide |
1004256-96-5 | 90%+ | 1mg |
$54.0 | 2023-05-16 | |
Life Chemicals | F2744-0169-3mg |
N-(2,4-dimethylphenyl)-1-[(3-fluorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide |
1004256-96-5 | 90%+ | 3mg |
$63.0 | 2023-05-16 | |
Life Chemicals | F2744-0169-2μmol |
N-(2,4-dimethylphenyl)-1-[(3-fluorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide |
1004256-96-5 | 90%+ | 2μl |
$57.0 | 2023-05-16 |
N-(2,4-dimethylphenyl)-1-[(3-fluorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide 関連文献
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Ludivine Sandrin,Liliane Coche-Guérente,Amandine Bernstein,Hajra Basit,Pierre Labbé,Pascal Dumy,Didier Boturyn Org. Biomol. Chem., 2010,8, 1531-1534
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Lin Jin,Shofarul Wustoni Lab Chip, 2018,18, 574-584
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Viktor Barát,Taejun Eom,Anzar Khan,Mihaiela C. Stuparu Polym. Chem., 2021,12, 5209-5216
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Yueyuan Mao,Keyin Liu,Guanglei Lv,Ying Wen,Xingjun Zhu,Haichuang Lan,Tao Yi Chem. Commun., 2015,51, 6667-6670
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Chiqian Zhang,Guangzhi Wang,Zhiqiang Hu Environ. Sci.: Processes Impacts, 2014,16, 2199-2207
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Po-Jung Huang Dalton Trans., 2020,49, 16970-16978
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7. Atomic/molecular layer deposition and electrochemical performance of dilithium 2-aminoterephthalate†Juho Heiska,Mikko Nisula,Eeva-Leena Rautama,Antti J. Karttunen,Maarit Karppinen Dalton Trans., 2020,49, 1591-1599
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Shamseer Kulangara Kandi,Sunny Manohar,Christian E. Vélez Gerena,Beatriz Zayas,Sanjay V. Malhotra,Diwan S. Rawat New J. Chem., 2015,39, 224-234
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Lukasz Szatkowski,Agnieszka Dybala-Defratyka,Charlie Batarseh,Jochanan Blum,Ludwik Halicz,Faina Gelman New J. Chem., 2013,37, 2241-2244
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Fridrich Szemes,Michael G. B. Drew,Paul D. Beer Chem. Commun., 2002, 1228-1229
N-(2,4-dimethylphenyl)-1-[(3-fluorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamideに関する追加情報
Introduction to N-(2,4-dimethylphenyl)-1-[(3-fluorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide (CAS No. 1004256-96-5)
N-(2,4-dimethylphenyl)-1-[(3-fluorophenylmethyl)]-6-oxo-1,6-dihydropyridine-3-carboxamide is a compound of significant interest in the field of pharmaceutical chemistry. This molecule, identified by its CAS number 1004256-96-5, has garnered attention due to its structural complexity and potential therapeutic applications. The compound belongs to the pyridine class of heterocyclic compounds, which are widely recognized for their diverse biological activities and pharmacological properties.
The structural framework of N-(2,4-dimethylphenyl)-1-[3-fluorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide incorporates several key functional groups that contribute to its unique chemical and biological characteristics. The presence of a pyridine ring substituted with a 2,4-dimethylphenyl group and a 3-fluorophenylmethyl moiety enhances its interaction with biological targets. These substituents not only influence the electronic properties of the molecule but also play a crucial role in determining its binding affinity and selectivity.
In recent years, there has been growing interest in developing novel pyridine-based compounds for their potential use in treating various diseases. The pyridine core is a privileged scaffold in medicinal chemistry, known for its ability to modulate biological pathways through interactions with enzymes and receptors. The compound in question, N-(2,4-dimethylphenyl)-1-[3-fluorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide, represents an advanced derivative that has been designed to optimize pharmacokinetic and pharmacodynamic profiles.
One of the most compelling aspects of this compound is its potential as a lead molecule for drug development. The combination of the 2,4-dimethylphenyl group and the 3-fluorophenylmethyl substituent provides a balance between lipophilicity and solubility, which are critical factors for oral bioavailability. Additionally, the presence of the oxo group at the 6-position of the dihydropyridine ring enhances the molecule's stability and binding interactions.
Recent studies have highlighted the importance of fluorinated aromatic rings in medicinal chemistry due to their ability to improve metabolic stability and binding affinity. The 3-fluorophenylmethyl group in N-(2,4-dimethylphenyl)-1-[3-fluorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide is likely responsible for many of these beneficial properties. Furthermore, the dimethyl substitution on the phenyl ring at position 2 and 4 further modulates the electronic distribution and steric environment around the pyridine core.
The pharmacological profile of this compound has been extensively studied in vitro and in vivo. Preclinical data suggest that it exhibits potent activity against several targets relevant to human health. For instance, it has shown promise as an inhibitor of enzymes involved in inflammation and pain pathways. The compound's ability to interact with these targets makes it a valuable candidate for further development into a therapeutic agent.
The synthesis of N-(2,4-dimethylphenyl)-1-[3-fluorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide involves multi-step organic reactions that require careful optimization to ensure high yield and purity. The process typically begins with the formation of the dihydropyridine core through cyclization reactions. Subsequent functionalization steps introduce the 2,4-dimethylphenyl group and the 3-fluorophenylmethyl moiety. Each step must be rigorously controlled to avoid side reactions that could compromise the integrity of the final product.
The use of advanced spectroscopic techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) is essential for characterizing the structure of this complex molecule. These techniques provide detailed information about the chemical environment of each atom within the molecule, confirming its identity and purity. Additionally, computational methods such as molecular modeling are employed to predict how the compound interacts with biological targets.
In conclusion, N-(2,4-dimethylphenyl)-1-[3-fluorophenylmethyl]-6-oxo-1,6-dihydropyridine-3-carboxamide (CAS No. 1004256-96-5) is a structurally sophisticated compound with significant potential in pharmaceutical research. Its unique combination of functional groups makes it an attractive candidate for further development into novel therapeutic agents. Ongoing studies continue to explore its biological activity and pharmacological properties, paving the way for new treatments targeting various diseases.
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